G-4'G-7S

Metabolomics Nutrikinetics Pharmacokinetics

G-4'G-7S is the unique mixed glucuronide-sulfate conjugate of genistein, identified as a key circulating metabolite with a distinct temporal appearance order in human plasma. Substituting with mono-glucuronides or mono-sulfates invalidates pharmacokinetic and pharmacodynamic studies due to divergent deconjugation susceptibility and cellular activity. This reference standard is critical for comprehensive LC-MS/MS method validation, physiologically based pharmacokinetic (PBPK) model refinement, and for use as a sensitive biomarker to evaluate formulation-dependent effects on genistein disposition. Procure only the specifically designated G-4'G-7S (free acid) to ensure your analytical or nutrikinetic study captures the complete isoflavone metabolome.

Molecular Formula C21H18O14S
Molecular Weight 526.4 g/mol
Cat. No. B12363032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG-4'G-7S
Molecular FormulaC21H18O14S
Molecular Weight526.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OS(=O)(=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O
InChIInChI=1S/C21H18O14S/c22-12-5-10(35-36(29,30)31)6-13-14(12)15(23)11(7-32-13)8-1-3-9(4-2-8)33-21-18(26)16(24)17(25)19(34-21)20(27)28/h1-7,16-19,21-22,24-26H,(H,27,28)(H,29,30,31)/t16-,17-,18+,19-,21+/m0/s1
InChIKeySQCSMLZKGFBVFL-ZFORQUDYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





G-4'G-7S (Genistein-4'-Glucuronide-7-Sulfate) for Estrogenicity & Isoflavone Pharmacokinetics Research: Compound Class and Baseline Characterization


G-4'G-7S (Genistein-4'-glucuronide-7-sulfate, CAS 1630724-68-3, molecular weight 526.42, molecular formula C21H18O14S) is a hetero-conjugated phase II metabolite of the dietary isoflavone genistein, bearing both a glucuronide moiety at the 4'-position and a sulfate moiety at the 7-position of the isoflavone core . It has been identified as an endogenous, circulating metabolite in humans following genistein ingestion [1]. While commonly referenced by the designation 'G-4'G-7S' in some vendor catalogs, the authoritative scientific literature and database entries universally refer to this compound using the IUPAC-based nomenclature 'genistein-4'-glucuronide-7-sulfate' or the alternative abbreviation 'G-7G-4'-S' [1][2]. This compound is utilized in research concerning estrogenic activity, isoflavone metabolism, and the nutrikinetic modeling of dietary polyphenols [1].

Why Generic Substitution of G-4'G-7S (Genistein-4'-Glucuronide-7-Sulfate) with Other Genistein Phase II Metabolites Is Scientifically Unjustified


Substituting genistein-4'-glucuronide-7-sulfate (G-4'G-7S) with other genistein phase II metabolites, such as its mono-glucuronide (G-7-G or G-4'-G), mono-sulfate (G-7-S or G-4'-S), or di-glucuronide (G-4',7-diG) counterparts, is not scientifically valid. Each of these conjugated species exhibits distinct physicochemical properties, biosynthetic pathways, cellular interactions, and nutrikinetic behaviors in vivo [1][2]. For example, while some mono-glucuronides (like G-7-G) can be deconjugated within certain breast cancer cells to release the biologically active aglycone genistein, thereby contributing to cellular proliferation, mono-sulfates (G-7-S, G-4'-S) are metabolically stable and do not undergo this conversion, resulting in no observed effect on cell growth [3]. Furthermore, population-based nutrikinetic modeling has established that these metabolites appear in human plasma in a distinct, temporally ordered sequence, which is a critical factor for accurate pharmacokinetic and pharmacodynamic modeling [1]. Therefore, the specific identity of G-4'G-7S, as a mixed glucuronide-sulfate conjugate, determines its unique biological and kinetic profile, rendering any attempt at generic substitution scientifically inappropriate for procurement in research settings.

Quantitative Comparative Evidence for G-4'G-7S (Genistein-4'-Glucuronide-7-Sulfate) vs. Other Genistein Metabolites: A Scientific Selection Guide


Unique Identification of G-4'G-7S as a Novel, Circulating Hetero-Conjugate in Human Plasma

Genistein-4'-glucuronide-7-sulfate (G-4'G-7S) was definitively identified as a novel, hetero-conjugated metabolite in human plasma in a 2014 randomized cross-over trial. This discovery was made using a high mass resolution LC-LTQ-Orbitrap FTMS platform [1]. Its identification was a key finding, distinguishing it from other, previously characterized mono-glucuronides and mono-sulfates. The primary comparator is the baseline state of knowledge prior to this study, where G-4'G-7S had not been characterized in human circulation [1].

Metabolomics Nutrikinetics Pharmacokinetics Mass Spectrometry

G-4'G-7S Demonstrates a Unique Temporal Appearance Order in Human Plasma Kinetics

Population-based nutrikinetic modeling revealed a distinct temporal order of appearance for genistein metabolites in human plasma. G-4'G-7S appears third in the sequence, after G-4',7-diG (first) and G-7-S (second), and before G-4'-G (fourth) and G-7-G (fifth) [1]. This specific position provides quantitative evidence of its unique formation kinetics.

Nutrikinetics Pharmacokinetics Modeling Isoflavone Metabolism

G-4'G-7S is a Major Circulating Metabolite, Contrasting with the Low Abundance of Aglycone Genistein

Following dietary administration of kinako (baked soybean powder), genistein-7-glucuronide-4'-sulfate (G-7G-4'S), along with genistein-4',7-diglucuronide (G-4',7-diG), were identified as major metabolites of genistein in human plasma [1]. In contrast, the intact aglycone genistein was detected at very low levels, accounting for only approximately 2% of the total genistein-related material in circulation [1].

Pharmacokinetics Bioavailability Metabolism Analytical Chemistry

The Biological Significance of G-4'G-7S is Supported by Class-Level Evidence on Sulfate vs. Glucuronide Conjugate Stability

A class-level inference can be drawn from studies on the stability and biological activity of different classes of genistein phase II conjugates. Research has shown that genistein mono-sulfates (G-7-S and G-4'-S) are not metabolized (i.e., not deconjugated) by human breast cell lines (MCF-7, T47D, MCF-10A) and consequently have no effect on their growth [1]. In contrast, genistein-7-glucuronide (G-7-G) can undergo deconjugation to release the active aglycone genistein in some of these cells (MCF-7 and T47D), leading to proliferative effects [1].

Breast Cancer Metabolism Cell Proliferation Endocrinology

G-4'G-7S Excretion Profile Differs from Aglycone and Other Major Metabolites

The systemic disposition of genistein metabolites differs by chemical form. In a human study, after ingestion of the glucoside genistin, the amount of total genistein in vivo, along with the specific metabolites G-4',7-diG and G-7-G-4'-S (G-4'G-7S), were increased compared to aglycone ingestion. This differential increase in the circulating levels of G-4'G-7S was not observed for all metabolites, such as G-7-G and G-4'-G, whose pharmacokinetic profiles showed no particular difference between the two chemical forms [1].

Pharmacokinetics Drug Disposition Renal Excretion Metabolism

High-Value Research Application Scenarios for G-4'G-7S (Genistein-4'-Glucuronide-7-Sulfate) Based on Quantitative Evidence


Validation of LC-MS/MS Methods for Comprehensive Isoflavone Metabolite Profiling

Due to its identification as a novel, major circulating metabolite in humans [1] and its distinct temporal appearance order in plasma [2], G-4'G-7S is an essential analytical reference standard. Researchers developing or validating high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous quantification of genistein and its phase II metabolites must include G-4'G-7S to ensure their methods are comprehensive and clinically relevant. Failing to include this compound results in an incomplete analytical panel that misses a key component of the isoflavone metabolome.

Development and Refinement of Physiologically Based Pharmacokinetic (PBPK) Models for Dietary Polyphenols

The established, distinct temporal order of appearance of G-4'G-7S in human plasma [2] provides a specific, quantifiable benchmark for the development and validation of complex physiologically based pharmacokinetic (PBPK) models of genistein metabolism. Its unique position (third in the sequence) allows researchers to fine-tune model parameters related to the sequential enzymatic reactions (glucuronidation and sulfation) and transport processes governing the appearance of these hetero-conjugates in systemic circulation. Accurate modeling of G-4'G-7S kinetics is essential for predicting the exposure of other metabolites.

Studies on the Impact of Food Matrix and Formulation on Isoflavone Bioavailability

The finding that the systemic exposure (Cmax and AUC) of G-4'G-7S is significantly altered by the ingested form of genistein (aglycone vs. glucoside), in contrast to other metabolites like G-7-G and G-4'-G [3], positions G-4'G-7S as a critical and sensitive biomarker. It should be a primary endpoint in studies evaluating how different food matrices, supplement formulations, or co-administered compounds affect the absorption, metabolism, and disposition of dietary genistein. Monitoring this specific metabolite provides a more sensitive readout of formulation-dependent effects than monitoring the parent aglycone or other conjugates.

Investigating the Functional Role of Sulfate vs. Glucuronide Conjugation in Cellular Pharmacology

Based on class-level evidence demonstrating the metabolic stability of sulfated conjugates (G-7-S, G-4'-S) in breast cell lines [4], G-4'G-7S serves as a unique molecular probe to study the interplay of sulfation and glucuronidation on cellular uptake, efflux, and biological activity. Its hybrid structure allows researchers to interrogate how the presence of a sulfate moiety influences the potential for deconjugation of the glucuronide moiety by β-glucuronidases, a key step for the local generation of active aglycone genistein. This makes G-4'G-7S a valuable tool for dissecting the structure-activity relationship of phase II metabolism on isoflavone function.

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